molecular formula C15H11N3S B10797595 4-(2-Methylindol-1-yl)thieno[3,2-d]pyrimidine

4-(2-Methylindol-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B10797595
M. Wt: 265.3 g/mol
InChI Key: ZVADJBMUEQPCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSM-S-470 is a compound that belongs to the aminothienopyrimidine series, which has shown significant potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-470 has demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-470 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various substituents to enhance its biological activity. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core. Key steps in the synthesis include halogenation, amination, and Suzuki coupling reactions .

Industrial Production Methods

While specific industrial production methods for OSM-S-470 are not well-documented, the general approach would involve scaling up the laboratory synthesis to an industrial scale. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity OSM-S-470.

Chemical Reactions Analysis

Types of Reactions

OSM-S-470 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which are evaluated for their biological activity against Plasmodium falciparum .

Scientific Research Applications

OSM-S-470 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-470 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase, an enzyme critical for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-470 disrupts protein translation and activates the amino acid starvation response, ultimately leading to the death of the parasite . The compound forms a covalent adduct with the enzyme, which is essential for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-470 is unique in its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which distinguishes it from other antimalarial compounds that target different enzymes or pathways. Its ability to form a covalent adduct with the enzyme and its low propensity for resistance development make it a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

4-(2-methylindol-1-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C15H11N3S/c1-10-8-11-4-2-3-5-13(11)18(10)15-14-12(6-7-19-14)16-9-17-15/h2-9H,1H3

InChI Key

ZVADJBMUEQPCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=NC=NC4=C3SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.